molecular formula C12H17F3N4O B2619289 4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101200-95-5

4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2619289
CAS No.: 2101200-95-5
M. Wt: 290.29
InChI Key: NKPHKOZPKRGBSG-UHFFFAOYSA-N
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Description

4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, a cyclohexyl group, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the trifluoroethyl group, and the attachment of the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow processes. These methods are designed to be cost-effective and scalable, ensuring consistent quality and supply for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide include other pyrazole derivatives with different substituents. Examples include:

  • 4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
  • 4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-N-cyclohexyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O/c13-12(14,15)7-19-10(9(16)6-17-19)11(20)18-8-4-2-1-3-5-8/h6,8H,1-5,7,16H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPHKOZPKRGBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=NN2CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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